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cis-Bicyclo[3.3.0]octane-3,7-dione

Cat. No.: B153549
CAS No.: 74513-16-9
M. Wt: 138.16 g/mol
InChI Key: HAFQHNGZPQYKFF-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Retrosynthetic Analysis

The significance of cis-bicyclo[3.3.0]octane-3,7-dione in organic synthesis stems from its role as a precursor to a variety of complex molecular architectures. orgsyn.orgresearchgate.net It has been instrumental in the synthesis of polyquinanes, a class of compounds containing multiple fused five-membered rings, and various natural products. orgsyn.orgarkat-usa.org Its utility is often highlighted in retrosynthetic analysis, where chemists strategically disconnect a target molecule to identify simpler, readily available starting materials. In many such analyses, the rigid C2-symmetrical framework of this compound emerges as an ideal starting point.

A notable application is in the synthesis of triquinacene derivatives, which are precursors to molecules with pyramidalized carbon-carbon double bonds. arkat-usa.org The dione's structure is also a key component in the synthesis of pentaleno[2,1-b:5,4-b′]diindole and pentaleno[2,1-b:5,6-b′]diindole skeletons through a twofold Fischer indole (B1671886) cyclization. thieme-connect.com Furthermore, it has been utilized in the preparation of modular antimalarial drugs known as trioxaquines. academie-sciences.fr

The Weiss-Cook reaction, a condensation reaction between a 1,2-dicarbonyl compound and an acetone-1,3-dicarboxylate, provides a direct route to the bicyclo[3.3.0]octane-3,7-dione core. orgsyn.org This reaction has been optimized for large-scale preparations, making the dione (B5365651) readily accessible for various synthetic endeavors. orgsyn.org

Overview of Structural Characteristics and Symmetrical Elements

The defining structural feature of this compound is its fused bicyclic system, where two five-membered rings share a common bond in a cis configuration. This fusion imparts a distinct V-shape to the molecule. iucr.org The molecule possesses C2 symmetry, meaning it can be rotated by 180 degrees about an axis and remain unchanged. thieme-connect.com This inherent symmetry is a powerful tool in synthetic design, often simplifying complex synthetic sequences.

The two ketone groups are located at the 3 and 7 positions of the bicyclic framework. The molecule's rigid conformation influences the stereochemical outcome of reactions at these carbonyl groups. Reduction of the diketone, for instance, preferentially occurs from the more accessible exo face to yield endo-alcohols. iucr.org

Below is a table summarizing key properties of this compound:

PropertyValue
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol sigmaaldrich.com
Appearance White to light yellow solid orgsyn.org
Melting Point 84–85 °C orgsyn.org
CAS Number 51716-63-3 sigmaaldrich.com
Symmetry Point Group C₂ thieme-connect.com

The structural and symmetrical properties of this compound make it a highly predictable and versatile scaffold in the hands of synthetic chemists, enabling the efficient construction of intricate molecular targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B153549 cis-Bicyclo[3.3.0]octane-3,7-dione CAS No. 74513-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3a,4,6,6a-hexahydropentalene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFQHNGZPQYKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199666
Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51716-63-3, 74513-16-9
Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
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Record name 74513-16-9
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Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
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Record name cis-tetrahydropentalene-2,5(1H,3H)-dione
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Synthetic Methodologies for Cis Bicyclo 3.3.0 Octane 3,7 Dione and Its Derivatives

The Weiss-Cook Condensation: Optimized and Scalable Approaches

The most direct and widely utilized method for constructing the cis-bicyclo[3.3.0]octane-3,7-dione skeleton is the Weiss-Cook condensation. orgsyn.orgsynarchive.com This reaction facilitates the 2:1 condensation of a 1,2-dicarbonyl compound with dialkyl 1,3-acetonedicarboxylate to generate the bicyclic dione (B5365651) system. orgsyn.org The reaction has been optimized for large-scale preparations, making it a valuable tool for accessing these synthons. orgsyn.orgsemanticscholar.org For instance, the reaction of biacetyl with dimethyl 1,3-acetonedicarboxylate is a common variation used in undergraduate laboratory experiments to demonstrate complex organic transformations. acs.orged.gov

The reaction is notably sensitive to experimental conditions, such as temperature, pH, and stirring rate, which must be carefully controlled for optimal outcomes. orgsyn.org An optimized procedure for the parent diketone involves an initial condensation to form a tetraester intermediate, followed by hydrolysis and decarboxylation under acidic conditions. orgsyn.org

Table 1: Optimized Parameters for Weiss-Cook Synthesis of this compound

Step Reactants Reagents/Conditions Duration Yield Reference
Condensation Dimethyl 1,3-acetonedicarboxylate, Glyoxal (B1671930) Na₂CO₃ (pH ~8.5), H₂O, vigorous stirring 24 hr 54–59% orgsyn.org

| Hydrolysis & Decarboxylation | Tetraester intermediate from Step 1 | 1 M Hydrochloric acid, Glacial acetic acid, Reflux | 2.5 hr | 95–98% | orgsyn.org |

This table presents data from an optimized, large-scale laboratory preparation.

The intermediacy of 4-hydroxycyclopent-2-en-1-ones has been confirmed, and the isolation of these 1:1 adducts provides further evidence for the reaction pathway. rsc.org The successful formation of the final bicyclic product depends on the facility of the second Michael addition, which is sensitive to the steric bulk of the substituents on the dicarbonyl component. rsc.org

Alternative and Modular Synthetic Routes

While the Weiss-Cook reaction is highly effective, alternative strategies have been explored to access the bicyclo[3.3.0]octane core and to introduce diverse functionalities.

The synthesis of pentalene-type structures, which share the bicyclo[3.3.0]octane core, is a significant area of research. While not a standard route to the parent this compound itself, synthetic approaches for related polyquinane systems sometimes utilize different starting materials and strategies to construct the fused five-membered rings. Although direct synthesis from cycloheptatriene (B165957) derivatives to this compound is not prominently documented as a primary pathway, the annulation capacity of reactions like the Weiss-Cook condensation is central to building complex polycyclic molecules, including fenestranes and other pentalenic systems. researchgate.net

A powerful strategy for creating complex molecules involves the post-synthesis functionalization of the this compound core. This modular approach allows for the introduction of various substituents and functional groups.

Researchers have developed methods for the selective monoalkylation of the dione system. For example, condensation of glyoxal with di-tert-butyl 3-oxoglutarate yields a tetra-tert-butyl dione derivative. researchgate.net This intermediate can be regiospecifically converted to a bisenol ether, which then undergoes monoalkylation. Subsequent hydrolysis generates a 2-allyl-cis-bicyclo[3.3.0]octane-3,7-dione in high yield. researchgate.net This allyl derivative can be further transformed, for instance, into an aldehyde via ozonolysis, which can then undergo an intramolecular aldol (B89426) cyclization to form triquinane systems. researchgate.net

Other functionalizations include the synthesis of 1-substituted derivatives as potential precursors to polyquinanes. arkat-usa.orgumich.edu These methods demonstrate the utility of the parent dione as a scaffold for building more elaborate molecular architectures. semanticscholar.org

Reaction Chemistry and Mechanistic Studies of Cis Bicyclo 3.3.0 Octane 3,7 Dione

Carbonyl Group Reactivity and Functionalization

The two ketone functionalities in cis-bicyclo[3.3.0]octane-3,7-dione are the primary sites for chemical reactions, enabling the synthesis of a diverse array of derivatives. The cis-fusion of the two five-membered rings imposes specific stereochemical constraints that can influence the outcome of these reactions.

Nucleophilic Additions and Condensations

The electrophilic nature of the carbonyl carbons makes them susceptible to attack by various nucleophiles. This reactivity has been exploited in the synthesis of more complex molecules.

The Wittig reaction and its variations are powerful tools for converting ketones into alkenes. In the case of this compound, its reaction with stabilized phosphorus ylides provides a route to olefinic derivatives. For instance, studies have shown that the diketone reacts with various phosphorus ylides, such as N-(triphenylphosphoranylidene)aniline and 2-(triphenylphosphanylidene)acetonitrile, when refluxed in toluene (B28343). researchgate.net These reactions can lead to mono- or di-substituted products depending on the stoichiometry of the reagents. For example, reaction with two mole equivalents of 2-(triphenylphosphoranylidene)acetonitrile in boiling toluene yields 2,5-di(cyclopenta-2,4-dien-1-ylidene)octahydropentalene. researchgate.netresearchgate.net Microwave-assisted olefination with carbethoxyethylidenetriphenylphospharane has also been reported as an efficient method for functionalizing this bicyclic system.

ReagentProduct(s)Conditions
N-(triphenylphosphoranylidene)anilineN,N'-(tetrahydropentalene-2,5(1H,3H)-diylidene)dianiline and 5-(phenylamino)-3,3a,6,6a-tetrahydropentalen-2(1H)-oneToluene, reflux
2-(triphenylphosphanylidene)acetonitrile2,5-di(cyclopenta-2,4-dien-1-ylidene)octahydropentaleneToluene, reflux
(Carbethoxyethylidene)triphenylphospharaneOlefinated productMicrowave heating

This table summarizes the outcomes of reactions between this compound and various stabilized phosphorus ylides.

Reductive amination offers a direct method for converting carbonyl groups into amines. While specific studies on the reductive amination of the parent this compound are not extensively detailed in the provided results, the reaction of the diketone with N-(triphenylphosphoranylidene)aniline suggests the formation of enamine and imine intermediates which are related to reductive amination pathways. researchgate.netresearchgate.net The reaction with three mole equivalents of N-(triphenylphosphoranylidene)aniline in refluxing toluene yielded a mixture of N,N'-(tetrahydropentalene-2,5(1H,3H)-diylidene)dianiline and 5-(phenylamino)-3,3a,6,6a-tetrahydropentalen-2(1H)-one, indicating that both carbonyl groups can react to form C=N bonds. researchgate.net

The condensation of this compound, or more accurately its precursors, with 1,2-dicarbonyl compounds is a key strategy for the synthesis of the bicyclo[3.3.0]octane framework itself, a process known as the Weiss-Cook reaction. orgsyn.orgresearchgate.netacs.org This reaction typically involves the condensation of a 1,3-dicarbonyl compound, like dimethyl 1,3-acetonedicarboxylate, with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or biacetyl. orgsyn.orgresearchgate.net For example, the reaction of glyoxal with di-tert-butyl 3-oxoglutarate produces tetra-tert-butyl 3,7-dioxocis-bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate in excellent yield. researchgate.net This intermediate can then be further transformed to generate substituted this compound derivatives.

1,3-Dicarbonyl Compound1,2-Dicarbonyl CompoundProduct
Dimethyl 1,3-acetonedicarboxylateBiacetylTetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
Di-tert-butyl 3-oxoglutarateGlyoxalTetra-tert-butyl 3,7-dioxocis-bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate

This table illustrates the Weiss-Cook condensation for the synthesis of the cis-bicyclo[3.3.0]octane core.

Oxidative Transformations: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a lactone using a peroxyacid or peroxide. This reaction has been successfully applied to this compound, leading to a change in the ring structure. A controlled Baeyer-Villiger oxidation of this compound using meta-chloroperoxybenzoic acid (mCPBA) results in the formation of cis-3-oxabicyclo[4.3.0]nonane-4,8-dione. researchgate.netdocumentsdelivered.comresearchgate.net This transformation alters the C2v symmetry of the starting diketone and provides a valuable building block for the synthesis of other functionalized cyclopentanoid compounds. researchgate.netresearchgate.net

Starting MaterialReagentProduct
This compoundm-Chloroperoxybenzoic acid (mCPBA)cis-3-Oxabicyclo[4.3.0]nonane-4,8-dione

This table shows the product of the Baeyer-Villiger oxidation of this compound.

Reactions with Sulfur-Containing Reagents

The carbonyl groups of this compound can also react with various sulfur-containing reagents to introduce sulfur atoms into the bicyclic framework. For instance, the reaction with Lawesson's reagent (bis(4-methoxyphenyl)-1,3,2,4-dithiaphosphetane-2,4-disulfide) in refluxing toluene can lead to thionated products. researchgate.netresearchgate.net Specifically, a reaction using a 1:2 molar ratio of the diketone to Lawesson's reagent has been studied. researchgate.net Dithiocarboxylation reactions have also been explored, where the diketone reacts with carbon disulfide in the presence of a strong base and an alkylating agent to yield 2-dialkylthio-methylene compounds.

Carbon-Carbon Bond Forming Reactions

The dione (B5365651) framework of this compound serves as a versatile scaffold for various carbon-carbon bond-forming reactions, enabling the introduction of alkyl and allyl groups, as well as the construction of additional ring systems through cyclization.

A notable method for the allylation of this compound derivatives involves a fragmentation methodology, which is particularly useful for polycyclic diketones where ionic reactions may not be suitable. researchgate.net For instance, cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione can be both mono- and diallylated. niscpr.res.iniitb.ac.in This process utilizes allyltributyltin under radical conditions, starting from the corresponding bromo derivatives of the diketone. niscpr.res.iniitb.ac.in

Another approach to allylation begins with the condensation of glyoxal with di-tert-butyl 3-oxoglutarate to produce a tetra-tert-butyl cis-dioxobicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate. researchgate.net This intermediate is converted into a bisenol ether, which then undergoes monoalkylation with allyl iodide in the presence of potassium hydride. researchgate.net Subsequent hydrolysis yields 2-allyl-cis-bicyclo[3.3.0]octane-3,7-dione. researchgate.net These allylated compounds are valuable precursors for synthesizing more complex structures like higher polyquinanes. researchgate.net

Table 1: Allylation of this compound Derivatives

Starting Material Reagents Product Yield Reference
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione bromo derivative Allyltributyltin Mono- and diallylated derivatives N/A niscpr.res.iniitb.ac.in

The alkylation of this compound and its derivatives provides a direct route to substituted frameworks. The parent dione can be subjected to twofold Fischer indole (B1671886) cyclization, followed by oxidation to yield a diindole dione. nih.gov This diindole derivative can then undergo stepwise allylation using allyl bromide and sodium hydride, allowing for the synthesis of both symmetrical and unsymmetrical diallyl diketones. nih.gov The alkylation occurs on the sterically less hindered convex side of the molecule. nih.gov

In another strategy, C-nucleophiles derived from the deprotonation of this compound and its 1,5-dimethyl derivative react with carbon disulfide and an alkylating agent. tandfonline.com This dithiocarboxylation reaction, carried out in dry DMF with sodium hydride, produces 2-[bis(alkylthio)-methylene]-bicyclo[3.3.0]octane-3,7-diones. tandfonline.com Furthermore, the monoethylene ketal of the dione can be used as a starting point for a series of stereospecific reactions to create 3,7-disubstituted bicyclo[3.3.0]octanes. researchgate.net

The Weiss-Cook reaction, which forms the bicyclic system itself, allows for the preparation of various angularly-substituted derivatives by choosing different 1,2-dicarbonyl compounds. orgsyn.org The resulting tetraester intermediates can be selectively alkylated. For example, KH-mediated alkylation of a bis-enol ether intermediate with various alkyl halides at low temperatures allows for the preparation of monoalkyl diones. thieme-connect.com

The this compound framework is itself synthesized through a powerful intramolecular annulation reaction known as the Weiss-Cook reaction. orgsyn.orgsigmaaldrich.com This reaction involves the condensation of a 1,2-dicarbonyl compound, like glyoxal, with two equivalents of an acetone-1,3-dicarboxylate, such as dimethyl 3-oxoglutarate. orgsyn.orgsigmaaldrich.com The mechanism is a complex sequence of aldol (B89426) condensations, dehydrations, and Michael additions. orgsyn.orgorgsyn.org This method is stereospecific and produces the cis-fused bicyclic system. sigmaaldrich.com

Derivatives of this compound can also undergo further intramolecular cyclizations. For example, an epimeric mixture of 2-allyl-3,7-diones can be converted to corresponding aldehydes via ozonolysis. researchgate.net These aldehydes then undergo an aldol cyclization in the presence of acid to furnish a diastereomeric mixture of triquinane monols in high yield. researchgate.net Additionally, novel 2,4-diazabicyclo[3.3.0]octane-3,7-diones have been prepared through an intramolecular Michael-type cyclization. rsc.org

Reactivity Leading to Unsaturated Derivatives

The this compound skeleton can be modified to introduce sites of unsaturation, leading to important synthetic intermediates like enones and dienones.

The highly functionalized cyclopentanoid intermediate, cis-bicyclo[3.3.0]oct-3-ene-2,7-dione, can be synthesized from its saturated precursor, this compound. psu.eduraco.cat This transformation provides a key enone functionality within the bicyclic framework. sigmaaldrich.com Another synthetic route starts from the [2+2] cycloadduct of 5-trimethylsilylcyclopentadiene with dichloroketene. psu.edu The introduction of unsaturation creates a valuable building block for further synthetic manipulations. google.comjst.go.jp

Table 2: Synthetic Routes to cis-Bicyclo[3.3.0]oct-3-ene-2,7-dione

Starting Material Synthetic Approach Product Reference
This compound Dehydrogenation/Functional Group Manipulation cis-Bicyclo[3.3.0]oct-3-ene-2,7-dione psu.eduraco.cat

The introduction of a conjugated double bond into the cis-bicyclo[3.3.0]octane dione system imparts Michael acceptor reactivity. researchgate.net The acetal (B89532) derivative of cis-bicyclo[3.3.0]oct-3-ene-2,7-dione, for example, readily participates in Michael additions. researchgate.net The conjugated double bond acts as an electrophilic site for nucleophiles. researchgate.net Specifically, it reacts with nucleophiles like PhSeCH₂Li to yield the exo-1,4-addition product, demonstrating its utility in forming functionalized side chains. researchgate.net This reactivity is crucial for building more elaborate molecular architectures from the unsaturated dione template. acs.org

Complex Rearrangements and Skeletal Modifications

The rigid, strained framework of this compound serves as a versatile starting point for a variety of complex chemical transformations that lead to intricate polycyclic and rearranged skeletal structures. These reactions often proceed through mechanisms that involve the proximity of the two carbonyl groups and the specific stereochemistry of the bicyclic system.

One notable skeletal modification is the Schmidt reaction. When this compound is treated with sodium azide (B81097) in the presence of strong acid, a double Schmidt rearrangement can be induced. libretexts.org This reaction proceeds via the formation of an azidohydrin intermediate, followed by a rearrangement analogous to the Beckmann rearrangement, ultimately yielding bicyclic lactams. libretexts.org The specific products formed depend on the reaction conditions and the migratory aptitude of the adjacent carbon atoms. A typical procedure involves the portionwise addition of sodium azide to a solution of the dione in aqueous hydrochloric acid, followed by neutralization to isolate the rearranged products. libretexts.org

Another significant rearrangement involves the reductive cyclization of this compound and its derivatives to form tricyclo[3.3.0.03,7]octane skeletons. This transannular bond formation is facilitated by the close proximity of the C3 and C7 carbonyl carbons in the cis-fused ring system. For instance, the reduction of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione can lead to the formation of a tricyclo[3.3.0.03,7]octane derivative. cdnsciencepub.com Similarly, the samarium(II) iodide-mediated pinacol (B44631) coupling of this compound affords the corresponding tricyclo[3.3.0.03,7]octane-1,5-diol. researchgate.net

The dione is also a key precursor in the synthesis of more complex polycyclic systems, such as polyquinanes. arkat-usa.orgsigmaaldrich.com For example, it can undergo cyclopentannulation reactions to construct the acs.orgperistylane system. acs.org Furthermore, derivatives of the dione are utilized in the generation of highly reactive, pyramidalized alkenes, which can subsequently dimerize to form complex polycyclic hydrocarbons. arkat-usa.org

Heterocyclic systems can also be constructed from the this compound framework. Through intramolecular Michael-type cyclizations, it is possible to synthesize 2,4-diazabicyclo[3.3.0]octane-3,7-diones. rsc.org Related thioxo-derivatives can be obtained via base-catalyzed retro-Michael reactions of corresponding intermediates. rsc.org

The following table summarizes key rearrangement and skeletal modification reactions starting from this compound and its derivatives.

Starting MaterialReagents/ConditionsProduct SkeletonResearch Finding
This compoundSodium azide, aq. HClBicyclic lactamUndergoes a double Schmidt reaction to afford rearranged lactam structures. libretexts.org
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dioneReductionTricyclo[3.3.0.03,7]octaneThe reduction facilitates a transannular bond formation between C3 and C7. cdnsciencepub.com
This compoundSmI2Tricyclo[3.3.0.03,7]octane-1,5-diolA pinacol coupling reaction leads to the formation of a C3-C7 bond. researchgate.net
This compoundMulti-step synthesis acs.orgPeristylaneServes as a key starting material for the construction of the caged peristylane framework. acs.org
Derivatives of this compoundMolten Na, 1,4-dioxaneDimerized polycyclicsUsed to generate highly pyramidalized and reactive alkenes that subsequently dimerize. arkat-usa.org
Precursors from this compoundIntramolecular Michael-type cyclization2,4-Diazabicyclo[3.3.0]octane-3,7-dioneThe bicyclic dione framework is amenable to the formation of heterocyclic cage compounds. rsc.org

Stereochemical Investigations of Cis Bicyclo 3.3.0 Octane 3,7 Dione Systems

Conformational Rigidity of the Fused Cyclopentanone (B42830) System

The cis-fusion of the two cyclopentanone rings in cis-bicyclo[3.3.0]octane-3,7-dione results in a relatively rigid, V-shaped molecular structure. iucr.org This inherent rigidity limits the conformational flexibility typically observed in monocyclic cyclopentane (B165970) systems. The basic conformation is a flattened V-shape, where the concave face is designated as endo and the convex face as exo. iucr.org This fixed conformation is in stark contrast to the rapid conformational changes seen in analogous six-membered ring systems like 1,4-cyclohexanedione. academie-sciences.fr The rigidity of the bicyclo[3.3.0]octane skeleton plays a crucial role in directing the stereochemical course of reactions at the carbonyl centers. For instance, reductions of the dione (B5365651) often occur preferentially from the more sterically accessible exo face, leading to the formation of endo-configured alcohols. iucr.org

The conformational rigidity also influences the intramolecular distances between different carbon centers. In certain derivatives, the distance between the C3 and C7 carbonyl carbons can be short enough to facilitate bond formation, leading to the synthesis of tricyclo[3.3.0.03,7]octane systems. cdnsciencepub.com Computational studies have been employed to understand the conformational preferences and to predict the stereochemical outcomes of reactions. These studies have highlighted that torsional effects are largely responsible for the observed stereoselectivity in reactions like dihydroxylations of cis-bicyclo[3.3.0]octene derivatives. nih.gov

Diastereoselectivity in Reaction Outcomes

The stereochemically defined and rigid framework of this compound serves as an excellent platform for studying diastereoselectivity in various organic reactions.

Formation and Separation of Diastereomeric Racemates

Reactions involving the formation of new stereocenters on the this compound scaffold often lead to the formation of diastereomeric products. A notable example is the condensation reaction with the endoperoxide of 1,4-diphenyl-1,3-cyclopentadiene, which results in the formation of two diastereomeric racemates of a trioxane-ketone. academie-sciences.fr The rigid conformation of the starting dione allows for the effective separation of these diastereomers, which is not always possible with more flexible systems like 1,4-cyclohexanedione. academie-sciences.fr This separation is crucial for investigating the biological activity of each stereoisomer independently. academie-sciences.fr

Another instance is the reaction with α-thio and α-seleno organolithium compounds, which proceeds with high diastereoselectivity to yield products that can be further transformed into axially chiral cis-arylmethylenebicyclo[3.3.0]octanes. oup.comoup.com The stereochemistry of the major product in these reactions has been determined to be endo through X-ray crystallographic analysis. oup.com

Stereochemical Course of Spiro Annulation Reactions

Spiro annulation reactions, where a new ring is formed at a single atom of the existing bicyclic system, are also significantly influenced by the stereochemistry of the this compound core. The formation of spiro-hydantoin derivatives through the Bucherer-Bergs and Strecker reactions provides a clear example of this influence. cdnsciencepub.com The stereochemical outcome of these reactions is dictated by the preferred conformation of the cyclopentane rings, leading to the formation of different diastereomers. cdnsciencepub.com

In rhodium-catalyzed C-H insertion reactions, the regioselectivity between spiroannulation and vicinal annulation can be controlled by the choice of catalyst. sci-hub.se For instance, using a bulkier rhodium catalyst can suppress spiroannulation in favor of forming a trans-bicyclic product. sci-hub.se This highlights the delicate balance of steric and electronic factors in determining the reaction pathway.

Influence of Substrate Stereochemistry on Product Formation

The inherent stereochemistry of the this compound substrate plays a pivotal role in dictating the stereochemistry of the resulting products. The fixed V-shape of the molecule creates distinct steric environments on its exo and exo faces, leading to facial selectivity in addition reactions.

For example, the reduction of this compound with lithium aluminium hydride yields a mixture of the endo,endo-diol and the endo,exo-diol, with the reduction occurring preferentially from the more exposed exo face. iucr.org Similarly, in the dihydroxylation of cis-bicyclo[3.3.0]octene systems, the osmylation reaction can occur with high selectivity from the apparently more hindered concave (endo) face, a result that was explained through computational studies highlighting the importance of torsional effects. nih.gov

The enantioselective reaction of monoethylene ketals of this compound with chiral α-thio and α-seleno carbanions demonstrates high diastereo- and enantioselectivity, leading to the formation of axially chiral molecules. oup.comoup.com The stereochemistry of the products is directly controlled by the chirality of the reagent and the inherent stereochemistry of the bicyclic substrate.

Advanced Spectroscopic Techniques for Stereochemical Elucidation

The unambiguous determination of the stereochemistry of this compound derivatives often requires the use of advanced spectroscopic techniques, as simple 1H NMR coupling constant analysis can be ambiguous for such systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: While coupling constants can provide some information, Nuclear Overhauser Effect (nOe) studies are often crucial for determining the relative stereochemistry of substituents on the rigid bicyclic framework. nih.govnih.gov

13C NMR: This technique is valuable for confirming the presence of different carbon environments and has been used in conjunction with other methods to establish the stereochemistry of spiro-hydantoin derivatives. cdnsciencepub.comchemicalbook.com Two-dimensional NMR experiments, such as COSY and 1H-13C correlated spectroscopy, are instrumental in assigning the structures of complex diastereomeric products. researchgate.net

X-ray Crystallography: Single-crystal X-ray analysis provides definitive proof of the stereochemical configuration of solid-state compounds. It has been used to confirm the endo stereochemistry of products from reactions with organolithium reagents, the structure of diol products from dihydroxylation, and the stereochemistry of spiro-hydantoin derivatives. nih.govoup.comcdnsciencepub.com

Table of Spectroscopic Data for this compound and its Derivatives

CompoundSpectroscopic TechniqueKey Findings
This compound1H NMR (CDCl3, 220 MHz)δ: 2.16 (dd, 4H), 2.59 (dd, 4H), 3.04 (m, 2H) orgsyn.org
This compound13C NMR (CDCl3)δ: 35.5 (d, CH), 42.6 (t, CH2), 217.2 (s, C=O) orgsyn.org
This compoundIR (CHCl3)1738 cm-1 (C=O stretch) orgsyn.org
This compoundMass Spectrum (70 eV)m/e: 138 (M+) orgsyn.org
Diol product of dihydroxylation1H NMR nOe studiesSecured the structural assignment of the major diol product. nih.gov
Diol product of dihydroxylationSingle-crystal X-ray analysisConfirmed the structure of the major diol product. nih.gov
Tropane-3-spiro-5′-hydantoin (α isomer)13C NMR and X-ray diffractionShowed the 4′-carbonyl group in the equatorial position. cdnsciencepub.com
Tropane-3-spiro-5′-hydantoin (β isomer)13C NMR and X-ray diffractionShowed the 4′-carbonyl group in the axial position. cdnsciencepub.com

Applications of Cis Bicyclo 3.3.0 Octane 3,7 Dione As a Strategic Synthon

Construction of Polyquinanes and Related Carbocyclic Scaffolds

The bicyclo[3.3.0]octane framework is a core structural element in numerous natural products, especially polyquinanes. These molecules, which feature multiple fused five-membered rings, are of great interest to chemists because of their distinct biological activities and complex structures. cis-Bicyclo[3.3.0]octane-3,7-dione has become an essential building block in the synthesis of these intricate carbocycles. niscpr.res.in

The symmetrical nature and two reactive carbonyl groups of the dione (B5365651) enable controlled, sequential chemical changes, positioning it as an excellent precursor for more complex polyquinanes like triquinanes and tetraquinanes. niscpr.res.inumich.edu Researchers have leveraged this reactivity to expand the bicyclic core through various condensation and annulation reactions, adding more five-membered rings. niscpr.res.in The strategic positioning of the carbonyl groups aids in forming the crucial carbon-carbon bonds required to assemble the polyquinane structure. acs.org The dione and its derivatives are recognized as valuable synthons for producing natural products and have paved the way for synthesizing molecular clefts and higher polyquinanes. niscpr.res.in

The Weiss reaction, a key method for creating the bicyclo[3.3.0]octane ring system, frequently produces derivatives of this compound. researchgate.netsigmaaldrich.com This reaction involves the condensation of a 1,2-dicarbonyl compound with a 1,3-dicarbonyl compound or its equivalent. researchgate.netlookchem.com By carefully choosing the initial materials, chemists can synthesize substituted bicyclo[3.3.0]octane-3,7-diones. researchgate.net These can then be converted into polyquinenes, the unsaturated versions of polyquinanes. acs.org These unsaturated systems are also important synthetic targets. The dione's structure provides the necessary stereochemical control to direct the placement of double bonds in the desired locations within the polyquinene framework. sigmaaldrich.com

Below is a table detailing examples of substituted bicyclo[3.3.0]octane-3,7-diones synthesized via the Weiss Reaction.

1,2-Dicarbonyl Compound 1,3-Dicarbonyl Compound Derivative Resulting Bicyclo[3.3.0]octane Derivative Reference
Glyoxal (B1671930) Di-tert-butyl 3-oxoglutarate Tetra-tert-butyl 3,7-dioxocis-bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate researchgate.net
Pyruvaldehyde Dimethyl 3-ketoglutarate 1-Monomethyl analog of 3,7-dioxo-cis-bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate lookchem.com

Total Synthesis of Complex Natural Product Analogues

The synthetic usefulness of this compound goes beyond polyquinanes to the total synthesis of other complex and biologically significant natural product analogues. oapen.org

Carboprostacyclin (B107582) is a synthetic version of prostacyclin, a powerful agent for dilating blood vessels and preventing platelet clumping. The central structure of carboprostacyclin includes a bicyclo[3.3.0]octane ring. This compound has been utilized as a primary starting material for creating various carboprostacyclin analogues. rsc.orgdocumentsdelivered.comrsc.org The dione's rigid structure permits the stereocontrolled addition of the two side chains typical of prostaglandins. researchgate.net The carbonyl groups can be selectively altered to install the necessary hydroxyl groups and attach the alpha and omega side chains.

Loganin (B1675030) is an essential iridoid monoterpene that acts as a biosynthetic precursor to many alkaloids and other natural products. An alternative synthesis for a loganin precursor has been developed starting from this compound. researchgate.net This compound, also known as cis-tetrahydro-2,5(1H,3H)-pentalenedione, serves as an intermediate in the synthesis of Loganin. chemicalbook.com The dione can be modified to introduce the specific functional groups and stereocenters present in these complex natural products.

Synthesis of Diverse Heterocyclic Systems

The reactivity of the dicarbonyl feature in this compound also makes it a valuable precursor for creating a variety of heterocyclic compounds. ekb.egresearchgate.net For example, it can undergo a twofold Fischer indole (B1671886) cyclization to produce pentaleno[2,1-b: 5,4-b']diindole and pentaleno[2,1-b: 5,6-b']diindole skeletons. researchgate.net Condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas can result in fused heterocyclic systems that include nitrogen and oxygen atoms. These reactions create pathways to new molecular frameworks with potential uses in medicinal chemistry, such as the synthesis of antimalarial drugs known as trioxaquines. academie-sciences.fr The rigid bicyclic structure of the initial dione gives a distinct three-dimensional shape to the final heterocyclic products. academie-sciences.fr

The following table shows examples of heterocyclic systems synthesized from this compound.

Reactant Resulting Heterocyclic System Application Area Reference
1-Methyl-1-phenylhydrazine (B1203642) Pentaleno[2,1-b: 5,4-b']diindole & Pentaleno[2,1-b: 5,6-b']diindole Aza-polyquinane derivatives researchgate.net
Endoperoxide of 1,4-diphenyl-1,3-cyclopentadiene Diastereomeric trioxane-ketones Antimalarial drugs (Trioxaquines) academie-sciences.fr

Fischer Indole Cyclization for Pentalenodiindole Skeletons

A significant application of this compound is in the synthesis of pentalenodiindole skeletons through a twofold Fischer indole cyclization. thieme-connect.comresearchgate.net This reaction provides a direct route to linearly fused heterocyclic systems with a central cyclopentane (B165970) ring.

Research Findings: In a notable procedure, this compound is treated with 1-methyl-1-phenylhydrazine in a low-melting mixture of L-(+)-tartaric acid and N,N'-dimethylurea at 70°C. thieme-connect.comthieme-connect.comidexlab.com This method was developed to improve upon earlier attempts that resulted in low yields. thieme-connect.com The reaction surprisingly yields two different isomers: the expected C₂-symmetrical pentaleno[2,1-b:5,4-b′]diindole and an unusual, rearranged Cₛ-symmetrical pentaleno[2,1-b:5,6-b′]diindole. thieme-connect.comthieme-connect.comidexlab.com The formation of the anomalous Cₛ-symmetric product highlights a unique reactivity pattern of the bicyclic dione under these specific acidic conditions. thieme-connect.com The same reaction has been successfully applied to the cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione derivative. thieme-connect.com

Table 1: Twofold Fischer Indole Cyclization of this compound

ReactantReagentCatalyst/MediumTemperatureProductsSymmetry
This compound1-Methyl-1-phenylhydrazineL-(+)-Tartaric acid & N,N'-dimethylurea70°CPentaleno[2,1-b:5,4-b′]diindoleC₂
This compound1-Methyl-1-phenylhydrazineL-(+)-Tartaric acid & N,N'-dimethylurea70°CPentaleno[2,1-b:5,6-b′]diindoleCₛ

Formation of Trioxaquines and Related Hybrid Structures

The dione is a key building block in the synthesis of "trioxaquines," which are hybrid molecules designed for potential therapeutic applications. These molecules covalently link a trioxane (B8601419) moiety, responsible for the activity of artemisinin, to a 4-aminoquinoline (B48711) entity, a core component of chloroquine.

Research Findings: The synthesis involves the condensation of this compound with the endoperoxide of 1,4-diphenyl-1,3-cyclopentadiene. This reaction is catalyzed by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf), in dichloromethane (B109758) at low temperatures (-70 °C). Because the this compound has a fixed conformation, this condensation leads to the formation of two separable diastereomeric trioxane-ketones. These intermediates are then subjected to reductive amination to produce the final trioxaquine diastereomers. The rigid bicyclic structure of the starting dione is crucial for allowing the separation of these diastereomers, a feat not possible when using the more conformationally flexible 1,4-cyclohexanedione.

Table 2: Synthesis of Trioxaquine Precursors

StepReactant 1Reactant 2CatalystSolventKey Outcome
CondensationThis compoundEndoperoxide of 1,4-diphenyl-1,3-cyclopentadieneMe₃SiOTfDichloromethaneFormation of two separable diastereomeric trioxane-ketones
AminationDiastereomeric trioxane-ketones4-Aminoquinoline derivative--Formation of two corresponding trioxaquine diastereomers

Synthesis of Bicyclic Heteroanalogs (e.g., Diazabicyclo[3.3.0]octanes)

The carbonyl functionalities of this compound serve as electrophilic sites for the introduction of heteroatoms, enabling the synthesis of bicyclic heteroanalogs. A key method to achieve this is through reductive amination.

Research Findings: The synthesis of bicyclic piperazine (B1678402) derivatives, a type of heteroanalog, has been accomplished using the monoprotected form of the dione. Specifically, this compound-mono-ethylene ketal undergoes reductive amination with substituted piperazines, such as (4-fluoro-2-pyrimidyl)-1-piperazine. google.com The reaction is carried out in 1,2-dichloroethane (B1671644) using sodium triacetoxyborohydride (B8407120) as the reducing agent. google.com This process effectively replaces one of the carbonyl oxygen atoms with a nitrogen atom from the piperazine, directly incorporating a heterocyclic ring into the bicyclo[3.3.0]octane framework and demonstrating its utility in preparing complex heteroanalogs. google.com

Exploration of Strained Molecular Architectures (e.g., Pyramidalized Alkenes)

A fascinating application of this compound is its use as a precursor in the pursuit of highly strained and reactive molecules, such as pyramidalized alkenes. These molecules feature a non-planar geometry at the double bond, leading to significant strain and unique reactivity.

Research Findings: Substituted derivatives of this compound are considered potential precursors for generating triquinacenes that contain a pyramidalized carbon-carbon double bond. The synthetic goal is to create molecules with the tricyclo[3.3.0.0³,⁷]oct-1(5)-ene skeleton. These alkenes are typically too reactive to be isolated but can be trapped as Diels-Alder adducts. Research has focused on preparing various 1-substituted this compound derivatives to serve as starting points for these strained systems. However, the final, crucial step of a double aldol (B89426) condensation to form the desired tetracyclic dihydroxydione has, in reported cases, failed to yield a defined product, indicating significant challenges in constructing these highly strained architectures.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Energetic Profiles and Geometries (e.g., MNDO, HF, DFT, MP2)

Quantum chemical calculations have been instrumental in characterizing the structural and energetic properties of the bicyclo[3.3.0]octane system. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) have been applied to investigate isomers and derivatives of this bicyclic structure. atlantis-press.comresearchgate.net

DFT calculations, specifically using the B3LYP functional with the 6-31G* basis set, have been successfully employed to simulate the infrared (IR) and vibrational circular dichroism (VCD) spectra of bicyclo[3.3.0]octane derivatives. researchgate.net This level of theory has proven capable of correctly assigning the absolute configuration of chiral derivatives by matching experimental spectra with calculated spectra. researchgate.net For more complex systems, such as in reaction modeling, dispersion-corrected DFT methods like B3LYP-D3 are used to accurately predict transition state energies. nih.gov

Comparative studies on cyclooctene (B146475) isomers using HF, DFT, and MP2 with 6-31G* and 6-311G* basis sets have been conducted to determine the local minima and relative stabilities of various bicyclic systems, including the octahydropentalene (bicyclo[3.3.0]octane) core. atlantis-press.comresearchgate.net These studies consistently show that the cis-fused geometry of the bicyclo[3.3.0]octane system is energetically more stable than its trans-fused counterpart. atlantis-press.com

Table 1: Theoretical Methods in the Study of Bicyclo[3.3.0]octane Systems

Method Application Reference
DFT (B3LYP/6-31G*) Simulation of IR and VCD spectra, assignment of absolute configuration. researchgate.net
DFT (B3LYP-D3) Calculation of transition state stabilities and reaction stereoselectivities. nih.gov

Molecular Mechanics (MM3) and Semi-Empirical (AM1, PM3) Methods for Stability Assessment

For rapid stability assessment and conformational analysis, molecular mechanics and semi-empirical methods are frequently utilized. The MM3 force field, specifically developed for hydrocarbons and related molecules, has been applied to study strained bicyclic systems like the bicyclo[3.3.0]octane framework. researchgate.netarkat-usa.org

In the context of synthetic planning, semi-empirical methods such as AM1 and PM3, along with MM3, have been used to evaluate the relative stabilities of a large number of possible stereoisomers. arkat-usa.org For instance, in a study on a dihydroxy derivative of cis-bicyclo[3.3.0]octane-3,7-dione, these theoretical methods were employed to analyze 12 potential stereoisomers. The calculations successfully identified the experimentally observed product as the most thermodynamically stable isomer. arkat-usa.org This highlights the predictive power of these computational tools in understanding the outcomes of reactions involving complex stereochemistry. arkat-usa.org

Prediction of Conformational Preferences and Stereoisomer Stability

The cis-fusion of the two five-membered rings in this compound imparts significant rigidity, resulting in a fixed conformation. academie-sciences.fr This contrasts with more flexible systems like 1,4-cyclohexanedione, which undergoes rapid conformational changes. academie-sciences.fr The inherent strain and geometry of the bicyclo[3.3.0]octane skeleton dictate its conformational preferences and the relative stability of its various stereoisomers.

Computational studies have consistently demonstrated that for the parent bicyclo[3.3.0]octane (octahydropentalene), the cis-fused isomer is significantly more stable than the highly strained trans-fused isomer. atlantis-press.com Theoretical calculations on cyclooctene isomers found the cis-octahydropentalene to be more stable than the trans-octahydropentalene by 8.14 kcal/mol. atlantis-press.com

Conformational searches performed on substituted cis-bicyclo[3.3.0]octene derivatives reveal that the cyclopentene (B43876) ring typically adopts an envelope conformation. nih.gov Depending on the substitution pattern, different minimum energy conformations can exist with similar energies, influencing the facial selectivity of reactions. nih.gov The stability of different conformers and, consequently, the transition states arising from them, is often governed by the minimization of torsional strain within the bicyclic system. nih.gov

Table 2: Relative Stability of Bicyclo[3.3.0]octane Isomers

Isomer Relative Energy (kcal/mol) Stability Reference
cis-Bicyclo[3.3.0]octane 0.24 (relative to Bicyclo[3.2.1]octane) Most stable fused isomer atlantis-press.com

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity in reactions involving the cis-bicyclo[3.3.0]octane framework. By calculating the energies of transition states (TS) for different reaction pathways, chemists can predict the major products of a reaction.

For example, the stereoselectivity of the dihydroxylation of cis-bicyclo[3.3.0]octene derivatives has been rationalized using DFT (B3LYP-D3) calculations. nih.gov The calculations showed that the preference for attack on the α or β face of the double bond depends on the stability of the respective transition states. nih.gov The different stabilities were attributed to torsional strain, where the molecule adopts a conformation in the transition state that minimizes this strain. For one derivative, the transition state for β-face attack (TS9β) was calculated to be 1.6 kcal/mol more stable than the transition state for α-face attack (TS9α), which aligns with the experimentally observed stereoselectivity. nih.gov This demonstrates how modeling reaction pathways can provide a quantitative basis for observed chemical reactivity. nih.gov

Future Research Directions and Synthetic Innovations

Development of Enantioselective Synthetic Approaches

Achieving enantiocontrol in the synthesis of bicyclo[3.3.0]octane derivatives is critical for their application in creating chiral ligands and biologically active molecules. researchgate.net Current research is actively exploring various strategies to produce enantiomerically pure forms of these compounds.

One promising method involves the use of chiral auxiliaries. For instance, an asymmetric synthesis of cis-bicyclo[3.3.0]octane-3,7-dione has been reported using L-(+)-tartaric acid as a chiral auxiliary. cymitquimica.com Another approach employs the enantioselective reaction of α-thio or α-seleno carbanions with monoethylene ketals of this compound in the presence of chiral bis(oxazoline) ligands, yielding products with high diastereoselectivity and enantioselectivity (up to 99% ee). oup.com

Biocatalysis presents a powerful tool for asymmetric synthesis. Lipases, such as Pseudomonas fluorescens lipase (B570770) and porcine pancreatic lipase, have been effectively used for the enantioselective hydrolysis of acetoxy-substituted bicyclo[3.3.0]octane derivatives, providing access to optically pure chiral diols. doi.org These enzymatic methods offer a green and highly selective alternative to traditional chemical resolutions.

Furthermore, transannular reactions of optically active cyclooctene (B146475) derivatives, prepared through enzymatic procedures, can lead to the formation of chiral bicyclo[3.3.0]octane skeletons. researchgate.net The absolute configuration of these chiral derivatives can be determined using techniques like vibrational circular dichroism (VCD), which is crucial for their application as intermediates in the synthesis of enantiomerically pure natural products. researchgate.net

Table 1: Enantioselective Strategies for Bicyclo[3.3.0]octane Derivatives

MethodChiral Source/CatalystKey TransformationEnantiomeric Excess (ee)Reference
Chiral AuxiliaryL-(+)-Tartaric AcidAsymmetric synthesisNot specified cymitquimica.com
Chiral LigandBis(oxazoline)sEnantioselective reaction of α-thio carbanionsUp to 99% oup.com
BiocatalysisPorcine Pancreatic LipaseEnantioselective hydrolysis of trans-acetateHigh doi.org
BiocatalysisPseudomonas fluorescens LipaseEnantioselective hydrolysis of acetatesHigh doi.org

Integration into Advanced Synthetic Methodologies (e.g., Photoredox Catalysis, Organocatalysis)

Modern synthetic chemistry is increasingly adopting advanced methodologies like photoredox and organocatalysis to construct complex molecular frameworks under mild conditions. The bicyclo[3.3.0]octane skeleton is a prime target for these innovative techniques.

Photochemical methods are proving particularly effective. A notable example is the photoinduced intramolecular cyclization of acylsilanes bearing a boronate moiety, which successfully constructs the highly strained trans-fused bicyclo[3.3.0]octane skeleton. acs.org This reaction proceeds under neutral conditions at low temperatures, offering a significant advantage over methods that require harsh reagents or high temperatures. acs.org While not yet applied directly to the cis-dione, photoredox catalysis has been used for the hydroxymethylation of related β-ketoesters to form bicyclic lactones, indicating the potential for similar transformations on the bicyclo[3.3.0]octane system. researchgate.net Organophotoredox catalysis has also been employed in the stereoselective [2+2] photocycloaddition to form related bicyclic systems, highlighting a trend towards combining organocatalysis with photochemical activation. mdpi.com

These advanced methodologies offer new avenues for accessing novel derivatives of this compound and expanding its synthetic utility.

Exploration of New Chemical Transformations and Rearrangement Pathways

The discovery of novel reactions and skeletal rearrangements provides powerful new tools for synthesizing the bicyclo[3.3.0]octane core from different precursors. Several innovative pathways have been developed recently.

Ring-rearrangement metathesis (RRM) has been utilized to generate cis-fused bicyclo[3.3.0]octene derivatives from various norbornenyl substrates with high regioselectivity. beilstein-journals.org Another strategy involves the tandem ring-opening/ring-closing metathesis of [2.2.1] bicyclic systems to induce a skeletal rearrangement to the [3.3.0] diquinane structure. nih.gov Ring expansion reactions, such as those of isopropylidenecyclobutanes, also provide a route to bicyclo[3.3.0]octane derivatives. researchgate.net

Skeletal rearrangements from different bicyclic systems have also been reported. For example, an unusual intramolecular Michael addition can induce a rearrangement of a bicyclo[3.3.1]nonane framework into a highly functionalized bicyclo[3.3.0]octane system. edulll.gr Furthermore, transannular cyclizations, such as the SmI₂-mediated ketone-olefin reaction, have proven to be a powerful method for constructing bicyclo[3.3.0]octane ring systems from cyclooctanone (B32682) derivatives. nih.gov

The reactivity of the dione (B5365651) itself continues to be explored. Reactions with stabilized phosphorus ylides and other reagents have led to new derivatives with potential antimicrobial activity. scinito.airesearchgate.net

Table 2: Novel Synthetic Pathways to the Bicyclo[3.3.0]octane Core

MethodPrecursor TypeKey TransformationReference
Ring-Rearrangement Metathesis (RRM)Norbornenyl derivativesMetathesis cascade beilstein-journals.org
Skeletal RearrangementBicyclo[2.2.1] systemsRing-opening/ring-closing metathesis nih.gov
Skeletal RearrangementBicyclo[3.3.1]nonanesIntramolecular Michael-induced rearrangement edulll.gr
Ring ExpansionIsopropylidenecyclobutanesAcid-mediated rearrangement researchgate.net
Transannular CyclizationCyclooctanone derivativesSmI₂-mediated ketone-olefin cyclization nih.gov

Design and Synthesis of Novel Molecular Architectures Based on the Bicyclo[3.3.0]octane Scaffold

The rigid and well-defined three-dimensional structure of the cis-bicyclo[3.3.0]octane unit makes it a "privileged scaffold" in medicinal chemistry and materials science. unife.it Its constrained nature allows for the precise positioning of functional groups, leading to the design of molecules with specific biological activities or material properties.

In medicinal chemistry, the scaffold has been incorporated into a variety of potential therapeutics. For instance, derivatives have been synthesized and evaluated as dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov The dione has also been used as a starting material for the synthesis of trioxaquines, which are being investigated for their antimalarial activity. academie-sciences.fr Furthermore, the bicyclo[3.3.0]octene scaffold is a key intermediate in the synthesis of β-ketophosphonates, which are precursors to prostaglandin (B15479496) analogues with potential therapeutic applications. nih.govrsc.org

The scaffold's utility extends to the construction of complex, aesthetically pleasing molecular architectures. A notable example is the cyclopentannulation of this compound, which provides a convenient route to the edulll.grperistylane system, a member of the polyquinane family of natural products. acs.org The heavily constrained nature of the bicyclo[3.3.0]octane template is also being explored for its utility in directing molecular self-assembly to create ordered, hydrogen-bonded structures. researchgate.netacs.org This demonstrates the potential for designing novel materials with predictable supramolecular architectures.

Table 3: Applications of the Bicyclo[3.3.0]octane Scaffold

Application AreaTarget Molecule/SystemSignificanceReference
Medicinal ChemistryDPP-4 InhibitorsTreatment of type 2 diabetes nih.gov
Medicinal ChemistryTrioxaquinesPotential antimalarial agents academie-sciences.fr
Medicinal ChemistryProstaglandin AnaloguesDiverse therapeutic potential nih.govrsc.org
Natural Product Synthesis edulll.grPeristylane SystemAccess to complex polyquinanes acs.org
Materials ScienceSelf-Assembling MotifsCreation of ordered molecular structures researchgate.netacs.org

Q & A

Q. What are the primary synthetic routes to cis-bicyclo[3.3.0]octane-3,7-dione, and what mechanistic steps govern its formation?

The compound is synthesized via the Weiss–Cook reaction , where 3-ketoglutarate esters (e.g., dimethyl 3-oxoglutarate) react with glyoxal or other α-dicarbonyl compounds in a buffered aqueous solution. The mechanism involves:

  • Step 1 : Aldol-like condensation to form a cyclopentadienone intermediate.
  • Step 2 : Two sequential Michael additions of a second 3-ketoglutarate ester to generate the bicyclic framework.
  • Step 3 : Acidic hydrolysis and spontaneous decarboxylation of β-ketoacid intermediates to yield the final product . Key consideration: Decarboxylation is a major side reaction; buffered conditions (pH ~3–5) minimize this .

Q. How is this compound structurally characterized, and what spectral data confirm its identity?

  • Molecular formula : C₈H₁₀O₂ (MW: 138.16 g/mol; CAS 51716-63-3) .
  • Spectroscopic confirmation :
  • ¹H NMR : Distinct signals for bridgehead protons (δ ~2.5–3.5 ppm) and carbonyl groups (¹³C NMR: δ ~210 ppm).
  • X-ray crystallography : Validates the cis-fused bicyclic system and diketone geometry .

Q. What experimental strategies are used to confirm the stereochemistry of the bicyclic framework?

Comparative analysis of NOESY NMR or X-ray diffraction data is critical. For example, the cis junction of the bicyclo[3.3.0] system is confirmed by spatial proximity of bridgehead protons in NOESY spectra .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in the Weiss–Cook reaction?

Yield optimization requires:

  • Stoichiometric control : A 2:1 molar ratio of 3-ketoglutarate ester to glyoxal ensures complete Michael addition .
  • pH management : Buffered solutions (e.g., acetate buffer, pH 4.5) suppress premature decarboxylation .
  • Temperature : Reactions performed at 50–60°C balance reaction rate and side-product formation . Reported yields: Modest (30–50%) due to competing decarboxylation; iterative recrystallization improves purity .

Q. What strategies mitigate decarboxylation during synthesis or derivatization?

  • Low-temperature workup : Quenching the reaction at 0–5°C reduces β-ketoacid instability .
  • Protecting groups : Temporarily masking carbonyls (e.g., ketal formation) prevents acid-catalyzed degradation .
  • Alternative solvents : Non-aqueous polar aprotic solvents (e.g., DMF) may stabilize intermediates .

Q. How is this compound utilized in the total synthesis of bioactive molecules?

The compound serves as a precursor for carboprostacyclin , a prostacyclin analog. Key steps include:

  • Dialkylation : Sodium borohydride reduction of diketones to diols, followed by functionalization .
  • Ring-opening : Controlled oxidation or cross-coupling to introduce prostaglandin-like side chains .

Q. What methods enable the synthesis of antimicrobial derivatives from this bicyclic diketone?

  • Mannich reactions : Introduce aminoalkyl groups at carbonyl positions to enhance bioactivity.
  • Heterocyclic fusion : Condensation with hydrazines or thioureas generates pyrazole or thiazole derivatives. Example: Derivatives with substituted amine moieties exhibit MIC values of 8–32 µg/mL against S. aureus .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic conditions (pH < 3) : Rapid decarboxylation occurs, forming mono- or non-carboxylated byproducts .
  • Basic conditions (pH > 9) : Enolate formation destabilizes the bicyclic framework, leading to ring-opening .
  • Thermal stability : Decomposition above 150°C (TGA data inferred). Storage at –20°C in inert atmospheres is recommended.

Q. What analytical challenges arise when differentiating stereoisomers or degradation products?

  • HPLC-MS : Reversed-phase chromatography with UV detection (λ = 254 nm) separates cis/trans isomers.
  • IR spectroscopy : Shifts in carbonyl stretching frequencies (~1700 cm⁻¹) indicate decarboxylation .

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?

Discrepancies often stem from:

  • Reagent purity : Glyoxal concentration (40% vs. anhydrous) impacts reaction efficiency .
  • Workup protocols : Rapid isolation vs. prolonged aqueous exposure alters yields.
    Recommendation: Reproduce methods with strict stoichiometric and pH control, and report detailed procedural variants .

Retrosynthesis Analysis

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Reactant of Route 1
cis-Bicyclo[3.3.0]octane-3,7-dione
Reactant of Route 2
cis-Bicyclo[3.3.0]octane-3,7-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.